molecular formula C47H51NO14 B517696 Paclitaxel CAS No. 33069-62-4

Paclitaxel

Cat. No.: B517696
CAS No.: 33069-62-4
M. Wt: 853.9 g/mol
InChI Key: RCINICONZNJXQF-MZXODVADSA-N
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Mechanism of Action

Target of Action

Paclitaxel, also known as Taxol, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Unlike other microtubule-targeting anticancer agents that prevent the assembly of tubulin into microtubules, this compound promotes the assembly of tubulin into microtubules and prevents their disassembly . This effect of this compound prevents the depolymerization of microtubules, leading to the termination of mitosis in tumor cells and ultimately causing their death .

Biochemical Pathways

This compound’s interaction with microtubules leads to the stabilization of these structures, which in turn interferes with the normal function of microtubules during cell division . This interference with the cell cycle leads to cell-cycle arrest, preventing mitosis, and inhibiting the growth of cancer cells .

Pharmacokinetics

This compound demonstrates extensive tissue distribution and high plasma protein binding (approximately 90 to 95%). It has variable systemic clearance, with average clearances ranging from 87 to 503 ml/min/m^2 .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of cell-cycle arrest, prevention of mitosis, and inhibition of cell replication . In addition, the drug can distort mitotic spindles, resulting in the breakage of chromosomes .

Action Environment

Environmental factors such as the duration of the patient’s chemotherapeutic drug infusion, functional activity, hepatic function, anemia, patient’s debilitating condition, and psycho-psychological factors can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Paclitaxel plays a crucial role in biochemical reactions by interacting with microtubules, which are essential components of the cell’s cytoskeleton. It binds specifically to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization . This interaction leads to the stabilization of microtubules and the inhibition of mitosis, ultimately causing cell cycle arrest and apoptosis . Additionally, this compound interacts with various proteins and enzymes, including kinases and transcription factors, which further modulate its effects on cellular processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by stabilizing microtubules and preventing their depolymerization . This leads to the activation of several cell death pathways, including apoptosis, autophagy, and mitotic catastrophe . This compound also influences cell signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, and modulates gene expression by affecting transcription factors like FOXO3a . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic processes .

Molecular Mechanism

The primary mechanism of action of this compound involves its binding to the β-tubulin subunit of microtubules, which promotes their polymerization and inhibits depolymerization . This stabilization of microtubules disrupts the normal dynamics required for mitosis, leading to cell cycle arrest and apoptosis . This compound also interacts with various biomolecules, including kinases and transcription factors, which modulate its effects on cellular processes . Additionally, it induces changes in gene expression by affecting the activity of transcription factors like FOXO3a .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known to be relatively stable, but its efficacy can be influenced by factors such as storage conditions and formulation . Over time, this compound can induce long-term effects on cellular function, including alterations in gene expression and metabolic processes . In in vitro and in vivo studies, this compound has been shown to maintain its anticancer activity over extended periods, although its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, such as peripheral neuropathy and myelosuppression . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance its anticancer activity but increases the risk of toxicity . Therefore, optimizing the dosage is crucial to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4 . These enzymes are responsible for the metabolism of this compound, leading to the formation of various metabolites . This compound also affects metabolic flux and metabolite levels by altering the activity of enzymes involved in metabolic processes . Additionally, it can modulate the expression of genes associated with metabolic pathways, further influencing its metabolic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is known to bind to albumin, which facilitates its transport in the bloodstream and enhances its delivery to tumor tissues . This compound can also interact with transporters and binding proteins, such as P-glycoprotein, which influence its cellular uptake and distribution . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound primarily localizes to the microtubules within the cytoplasm, where it exerts its stabilizing effects . Additionally, this compound can induce the nuclear translocation of transcription factors like FOXO3a, which modulates gene expression and cellular responses . The localization of this compound to specific cellular compartments is influenced by targeting signals and post-translational modifications, which direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paclitaxel can be synthesized through several methods, including total synthesis and semi-synthesis. The semi-synthetic route is more commonly used due to its efficiency. This method involves the extraction of 10-deacetylbaccatin III from the needles of the European yew tree (Taxus baccata), followed by a series of chemical reactions to convert it into this compound . The key steps include esterification, selective protection and deprotection of hydroxyl groups, and coupling reactions.

Industrial Production Methods: Industrial production of this compound often employs plant cell culture techniques to produce the compound in large quantities. This method involves cultivating Taxus cells in bioreactors and inducing them to produce this compound through the addition of elicitors . Another approach is the use of nanoparticle albumin-bound this compound, which enhances the solubility and bioavailability of the drug .

Chemical Reactions Analysis

Types of Reactions: Paclitaxel undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or reduce side effects.

Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with enhanced solubility, stability, and bioavailability. These derivatives are often used in clinical settings to improve the efficacy of cancer treatment .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
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InChI Key

RCINICONZNJXQF-MZXODVADSA-N
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Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
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Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
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Molecular Formula

C47H51NO14
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DSSTOX Substance ID

DTXSID9023413
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Molecular Weight

853.9 g/mol
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Physical Description

Taxol appears as needles (from aqueous methanol) or fine white powder. An anti-cancer drug., Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS], Solid
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Solubility

Insoluble, Insoluble in water, 5.56e-03 g/L
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Mechanism of Action

Paclitaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, paclitaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, paclitaxel binds to the β subunit of tubulin. Tubulin is the "building block" of mictotubules, and the binding of paclitaxel locks these building blocks in place. The resulting microtubule/paclitaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that paclitaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Evidence suggests that paclitaxel also may induce cell death by triggering apoptosis. In addition, paclitaxel and docetaxel enhance the effects of ionizing radiation, possibly by blocking cells in the G2 phase, the phase of the cell cycle in which cells are most radiosensitive., Paclitaxel is an antimicrotubule antineoplastic agent. Unlike some other common antimicrotubule agents (e.g., vinca alkaloids, colchicine, podophyllotoxin), which inhibit microtubule assembly, paclitaxel and docetaxel (a semisynthetic taxoid) promote microtubule assembly. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They are an essential part of the mitotic spindle and also are involved in maintenance of cell shape and motility, and transport between organelles within the cell. By binding in a reversible, concentration-dependent manner to the beta-subunit of tubulin at the N-terminal domain, paclitaxel enhances the polymerization of tubulin, the protein subunit of the spindle microtubules, even in the absence of factors that are normally required for microtubule assembly (e.g., guanosine triphosphate [GTP]), and induces the formation of stable, nonfunctional microtubules. Paclitaxel promotes microtubule stability even under conditions that typically cause depolymerization in vitro (e.g., cold temperature, the addition of calcium, the presence of antimitotic drugs). While the precise mechanism of action of the drug is not understood fully, paclitaxel disrupts the dynamic equilibrium within the microtubule system and blocks cells in the late G2 phase and M phase of the cell cycle, inhibiting cell replication., ... Taxol induces tubulin polymerization and forms extremely stable and nonfunctional microtubules. Taxol has demonstrated broad activity in preclinical screening studies, and antineoplastic activity has been observed in several classically refractory tumors. These tumors include cisplatin resistant ovarian carcinoma in phase II trials and malignant melanoma and non-small cell lung carcinoma in phase I studies.
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Color/Form

White to off-white crystalline powder, Needles from aqueous methanol

CAS No.

33069-62-4, 92950-39-5
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Melting Point

415 to 421 °F (NTP, 1992), 216-217 °C, 213-216 °C (decomposition), 213 - 216 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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